molecular formula C16H14O3 B092705 (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid CAS No. 19319-32-5

(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid

Cat. No. B092705
CAS RN: 19319-32-5
M. Wt: 254.28 g/mol
InChI Key: NHUQYXSTNXLJIW-PTNGSMBKSA-N
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Description

The compound "(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid" is a derivative of acrylic acid with methoxyphenyl groups. It is related to the compounds discussed in the provided papers, which include various substituted phenyl acrylic acids and their isomers. These compounds are of interest due to their potential applications in material science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of related compounds involves the use of starting materials such as 4-methoxylphenylhydrazine hydrochloride, which upon treatment with 2-oxoacetic acid, leads to the formation of substituted acrylic acids . The separation and synthesis of E and Z isomers of a similar compound, 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid, have been achieved by selective acidification of their sodium salts, controlling the pH of the solution . This method could potentially be adapted for the synthesis of "(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid".

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography. For instance, the E and Z isomers of 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid have been crystallized and their structures determined, showing that they belong to the P21/c space group with different cell parameters . Similarly, the structure of (Z)-2-(2-methoxyphenoxy)-3-(4-methoxyphenyl)propenoic acid has been determined, confirming the steric arrangement of the compound .

Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite specific. For example, the stereoselective hydroboration/oxidation of (Z)-2-(2-methoxyphenoxy)-3-(4-methoxyphenyl)propenoic acid leads to the formation of erythro-2-(2-methoxyphenoxy)-3-(4-methoxyphenyl)-1,3-propanediol, confirming the steric assignment of the compound . The reaction mechanism for the synthesis of 3-(4-methoxyphenylazo)acrylic acid has been analyzed, suggesting that the reaction depends on the electronegativity of the carbon atom affected by the substituents on the benzene ring .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid" are not detailed in the provided papers, the properties of similar compounds can be inferred. The crystallographic analysis provides insights into the solid-state properties, such as molecular packing and intermolecular interactions . The reactivity of these compounds can be influenced by the substituents on the aromatic rings, as seen in the reaction mechanism studies . The solubility, melting points, and other physical properties would likely be similar to those of the related compounds discussed in the papers.

Scientific Research Applications

Peptide Synthesis

The compound has been implicated in peptide synthesis. Specifically, a study discussed the use of a similar compound, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, as a racemization-free coupling reagent in peptide synthesis. This compound reacts with salts of N-protected amino acids to produce mixed anhydrides and peptides, suggesting its potential role in the formation of peptide bonds without causing racemization of amino acids (Pedersen et al., 1982).

Crystal Structure Modification

Research has also been conducted on the derivatives of similar compounds like 3-(4-nitrophenyl)-2-phenylacrylic acid. These studies revealed that chemical modifications of such compounds can alter the symmetry of the supramolecular fragment in the crystal, leading to changes in crystal symmetry and potentially favoring the formation of noncentrosymmetric crystal structures. This implies that (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid derivatives could play a role in the design and development of new crystal structures with specific properties (Kuleshova et al., 2003).

Thermal Degradation Studies

Studies have shown that similar compounds, like ferulic acid (4-hydroxy-3-methoxycinnamic acid), undergo thermally induced decarborylation in the presence of alcohols to produce ether-linked phenolic products. This suggests that (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid could potentially be involved in similar thermal degradation pathways, leading to the formation of specific products with applications in food science and technology (Rizzi & Boekley, 1992).

Renewable Building Blocks for Materials Science

In materials science, compounds like phloretic acid (a compound related to cinnamic acid derivatives) have been explored as renewable building blocks. They have been used to enhance the reactivity of molecules towards benzoxazine ring formation, indicating that (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid and its derivatives could potentially be used as sustainable alternatives in the synthesis of new materials (Trejo-Machin et al., 2017).

Spectrophotometric Analysis

The compound has been utilized in spectrophotometric methods for the determination of trace amounts of nickel. This application demonstrates its potential in analytical chemistry, particularly in the sensitive and selective detection of specific metals in complex matrices (Izquierdo & Carrasco, 1984).

properties

IUPAC Name

(Z)-3-(4-methoxyphenyl)-2-phenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-19-14-9-7-12(8-10-14)11-15(16(17)18)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18)/b15-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUQYXSTNXLJIW-PTNGSMBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid

CAS RN

6968-77-0
Record name NSC66265
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC39459
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39459
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

Triethylamine was added to solution of p-anisaldehyde (10 g) and phenylacetic acid (10 g) in acetic anhydride (25 ml). Reaction mixture was stirred at 90° C. for 8 h. Reaction mixture was cooled and water (600 ml) solution of potassium carbonate (81 g) was added. After addition reaction mixture was heated at 60° C. for an hour. Before neutralising with concentrated hydrochloric acid the reaction mixture was cooled below 10° C. Precipitate was filtered and washed with water. 1H-NMR (400 MHz, d6-DMSO): 12.6 (bs, 1H), 7.67 (s, 1H), 7.4-7.3 (m, 3H), 7.2-7.1 (m, 2H), 7.0-6.9 (m, 2H), 6.8-6.7 (m, 2H), 3.70 (s, 3H). (M)+=254 (100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
81 g
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reactant
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Quantity
600 mL
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solvent
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10 g
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reactant
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10 g
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reactant
Reaction Step Three
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25 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of 4-methoxybenzaldehyde (30.0 g, 0.22 mol), phenylacetic acid (31.5 g, 0.23 mol), and triethylamine (31 ml) in acetic anhydride (75 ml) was heated at 90° C. for 5 hours. After cooling, 18 ml of water was dropped carefully during 15 min. Then, potassium carbonate (243 g) in water (1800 ml) was dropped and the solution was heated at 60° C. for 1 hour. After cooling, the solution was extracted with dichloro-methane. When the aqueous phase was acidified (pH 6-7), the product was precipitated. After stirring at 0° C., the product was filtered and dried.
Quantity
30 g
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reactant
Reaction Step One
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31.5 g
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reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
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75 mL
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solvent
Reaction Step One
Quantity
243 g
Type
reactant
Reaction Step Two
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Quantity
1800 mL
Type
solvent
Reaction Step Two
Name
Quantity
18 mL
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solvent
Reaction Step Three

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